Product packaging for 1,2-Difluorohydrazine(Cat. No.:CAS No. 84914-60-3)

1,2-Difluorohydrazine

Cat. No.: B14413295
CAS No.: 84914-60-3
M. Wt: 68.026 g/mol
InChI Key: KIAZHYXWNZERFH-UHFFFAOYSA-N
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Description

1,2-Difluorohydrazine (F2H2N2) is a fluorine-containing hydrazine derivative of interest in chemical and pharmaceutical research. While specific biological data for this compound is limited in the public domain, its structure places it within a class of compounds explored for their potential in drug discovery. The difluoromethyl (CF2H) group, a key feature of this molecule, is recognized in medicinal chemistry as a unique bioisostere that can influence a compound's electronic distribution, lipophilicity, and metabolic stability . This group can also act as a lipophilic hydrogen bond donor, which may be leveraged to improve binding affinity in target interactions . Researchers investigate such halogenated compounds, including iodinated hydrazine derivatives, for developing new antimicrobial and cytotoxic agents to address the growing challenge of antimicrobial resistance . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and conduct all necessary risk assessments before handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2H2N2 B14413295 1,2-Difluorohydrazine CAS No. 84914-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84914-60-3

Molecular Formula

F2H2N2

Molecular Weight

68.026 g/mol

IUPAC Name

1,2-difluorohydrazine

InChI

InChI=1S/F2H2N2/c1-3-4-2/h3-4H

InChI Key

KIAZHYXWNZERFH-UHFFFAOYSA-N

Canonical SMILES

N(NF)F

Origin of Product

United States

Computational and Quantum Chemical Investigations of 1,2 Difluorohydrazine

Methodological Frameworks in Electronic Structure Calculations

The theoretical examination of 1,2-difluorohydrazine relies on solving the time-independent Schrödinger equation. However, exact solutions are only feasible for one-electron systems. Therefore, a range of computational methods with varying levels of approximation are employed to study polyatomic molecules.

Nonempirical Self-Consistent Field (SCF) Quantum Chemical Calculations

At the core of many quantum chemical studies is the nonempirical Self-Consistent Field (SCF) method, also known as the Hartree-Fock (HF) method. This approach approximates the many-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called molecular orbitals. Each electron is considered to move in an average electric field created by the nucleus and all other electrons.

The molecular orbitals are expressed as a linear combination of a pre-defined set of basis functions. The coefficients of this linear combination are iteratively refined until the electronic energy is minimized, at which point the solution is considered "self-consistent." While the HF method is a fundamental starting point, it does not fully account for electron correlation, which is the interaction between individual electrons. More advanced methods, often built upon the HF framework, are typically required for higher accuracy.

Selection and Impact of Basis Sets (e.g., Pople 3-21G, DZfP)

The accuracy of SCF and other ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets can better approximate the true molecular orbitals, leading to more accurate results at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets, such as 3-21G . This is a split-valence basis set, meaning it uses two sets of functions for the valence electrons and one for the core electrons, providing a balance between computational cost and accuracy for initial geometry optimizations.

For more accurate energy calculations and the inclusion of polarization effects, which are particularly important for molecules containing electronegative atoms like fluorine, more sophisticated basis sets are employed. A Double Zeta plus polarization (DZP) basis set, for example, provides two sets of functions for each valence atomic orbital and includes polarization functions (d-functions on heavy atoms and p-functions on hydrogen) to allow for more flexibility in the description of bonding. The DZfP basis set would be an example where 'f' indicates the inclusion of higher angular momentum polarization functions, further improving the description of the electron distribution.

Geometry Optimization Procedures for Stationary Points

A key goal of computational chemistry is to determine the stable three-dimensional structures of molecules. This is achieved through geometry optimization, an algorithmic process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface (PES). At these stationary points, the net forces on all atoms are zero.

The optimization process typically starts with an initial guess of the molecular geometry and iteratively adjusts the atomic positions to lower the total energy of the system. The calculation of the energy and the gradient (the first derivative of the energy with respect to the atomic coordinates) at each step guides the direction of the next geometric change. The optimization is considered converged when the energy changes and the forces on the atoms fall below a certain threshold. This procedure is essential for locating not only stable conformers (minima) but also transition states (saddle points) on the PES.

Analysis of the Potential Energy Surface (PES) of this compound

The potential energy surface is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For this compound, the most significant geometrical variation is the rotation around the N-N single bond, which defines its various conformers. While specific computational studies on this compound are not extensively available in the literature, we can infer its likely conformational behavior by analogy to its parent molecule, hydrazine (B178648) (N₂H₄), and by considering the effects of fluorine substitution.

Identification and Characterization of Conformational Minima

Computational studies on hydrazine have shown that its most stable conformation is the gauche form, where the lone pairs of electrons on the nitrogen atoms are approximately perpendicular to each other. This preference is attributed to a balance of steric repulsion between the hydrogen atoms and hyperconjugative interactions involving the nitrogen lone pairs.

For this compound, it is expected that two primary conformational minima exist: a gauche and an anti (or trans) conformation.

Gauche Conformer: In this arrangement, the fluorine atoms are positioned at a dihedral angle of approximately 60-90 degrees relative to each other. This conformation is likely to be a stable minimum on the PES.

Anti Conformer: Here, the fluorine atoms are positioned at a dihedral angle of 180 degrees. The stability of the anti conformer relative to the gauche conformer will depend on the interplay of several factors, including the steric repulsion between the bulky fluorine atoms and the electronic effects (dipole-dipole interactions and hyperconjugation).

The precise energy difference and the exact geometric parameters (bond lengths, bond angles, and dihedral angles) for these conformers would require specific high-level ab initio calculations.

Table 1: Predicted Conformational Minima of this compound This table is a qualitative prediction based on chemical principles, as specific research data for this compound is not available.

Conformer Predicted Dihedral Angle (F-N-N-F) Predicted Relative Stability Key Interactions
Gauche ~60-90° Likely a stable minimum Balance of steric and electronic effects
Anti 180° Potentially a stable minimum Minimization of steric repulsion, but possible unfavorable dipole interactions

Identification and Characterization of Saddle Points and Transition Complexes

The different conformers of this compound can interconvert through rotation around the N-N bond. The energy maxima along the rotational pathway correspond to transition states, which are first-order saddle points on the PES. nih.gov These transition states represent the energy barriers for conformational change.

For rotation around the N-N bond in this compound, two key transition states are anticipated:

Eclipsed (syn) Transition State: This occurs when the F-N-N-F dihedral angle is 0 degrees, leading to the fluorine atoms and hydrogen atoms eclipsing each other. This conformation is expected to be a high-energy transition state due to significant steric repulsion and unfavorable electrostatic interactions between the electronegative fluorine atoms.

Eclipsed (anti-like) Transition State: This transition state would occur at a dihedral angle where a fluorine atom on one nitrogen eclipses a hydrogen atom on the other nitrogen.

The identification and characterization of these saddle points are computationally more demanding than locating minima. It requires methods that can search for stationary points where the second derivative of the energy (the Hessian matrix) has one negative eigenvalue, corresponding to the motion along the reaction coordinate (in this case, the N-N bond rotation). mdpi.com

Table 2: Predicted Transition States in the Conformational Interconversion of this compound This table is a qualitative prediction based on chemical principles, as specific research data for this compound is not available.

Transition State Predicted Dihedral Angle (F-N-N-F) Predicted Nature of Stationary Point Key Destabilizing Interactions
Eclipsed (syn) First-order saddle point Steric repulsion, dipole-dipole repulsion
Eclipsed (anti-like) ~120° First-order saddle point Torsional strain

The precise energies of these transition states determine the rotational barriers and, consequently, the dynamics of the conformational interchange in this compound at different temperatures. A full computational scan of the potential energy surface by systematically varying the F-N-N-F dihedral angle and optimizing the remaining geometrical parameters at each step would provide a detailed map of the conformational landscape, revealing the exact locations and energies of the minima and saddle points.

Conformational Isomerism and Stereochemical Dynamics of this compound

Computational studies, specifically nonempirical Self-Consistent Field (SCF) quantum chemical calculations, have been employed to investigate the complex potential energy surface of this compound. These investigations have revealed the existence of four energy minima and six saddle points that separate them, indicating a rich conformational landscape. researchgate.netcdnsciencepub.com

Diastereomeric Structures: Meso and Chiral Forms

Among the identified stable structures of this compound, two of the most stable conformers are a meso form and a chiral form. researchgate.netcdnsciencepub.com The meso form possesses a center of inversion and is achiral, while the chiral form exists as a pair of enantiomers. cdnsciencepub.com The enantiomeric conformations of the meso form are asymmetric mirror images of each other. cdnsciencepub.com The other two energy minima represent another chiral form, which is significantly higher in energy. cdnsciencepub.com

Quantitative Characterization of Conformational Equilibria

The equilibrium between the two most stable conformers, the meso and chiral forms, has been quantitatively characterized through thermodynamic calculations. These calculations were based on the rigid rotor-harmonic oscillator-ideal gas approximation. cdnsciencepub.com The thermodynamic properties for this equilibrium have been determined at a standard state of 298 K and 101.325 kPa. researchgate.netcdnsciencepub.com

Thermodynamic PropertyValue (kJ/mol)
ΔH°-17.0
TΔS°-0.4

Table 1: Standard State Thermodynamic Properties for the Equilibrium Between the Meso and Chiral Conformers of this compound. researchgate.netcdnsciencepub.com

Internal Rotation Processes and Associated Energy Barriers

The potential energy surface of this compound is characterized by multiple saddle points that correspond to the transition states for internal rotation. The two enantiomeric conformations of the meso form are separated by two rotational saddle points. The rotational barriers are relatively high, with calculated values of 65 and 95 kJ/mol. cdnsciencepub.com Despite these high barriers, the isolation of the diastereomeric isomers at room temperature is considered unlikely. cdnsciencepub.com The barriers for the rotational processes are comparable in height to those for the inversional processes. cdnsciencepub.com

Inversion Barriers and Mechanisms within the Molecular Framework

The process of nitrogen inversion is a key aspect of the stereochemical dynamics of this compound. The inversion barrier for the interconversion between the meso and one of the chiral forms has been studied in detail. cdnsciencepub.com The structure of the activated complex for this inversion process features an almost planar inversion group (N2F3H4), with the deviation from planarity being approximately 10 degrees. cdnsciencepub.com The bonds within this activated complex are shorter compared to the bonds in the energy minima structures. cdnsciencepub.com

The calculated inversion barrier is significantly higher than that of ammonia (B1221849) (approximately 28 kJ/mol) but substantially lower than that of trifluoroamine (328 kJ/mol). cdnsciencepub.com The computational studies indicate that the inversional processes have energy barriers that are nearly the same as the rotational barriers. cdnsciencepub.com

Thermochemical Aspects Derived from Computational Data

Standard State Thermodynamic Properties for Conformational Equilibria

Absence of Published Research Data Precludes Article Generation on the

The user's request specified a detailed article structure, including a section on the "Relationship of Calculated Energies to Thermal Motion" for this compound. This necessitates access to specific research that would include calculated thermodynamic properties, vibrational frequencies, and an analysis of how these computed energies relate to the molecule's thermal dynamics.

While search results did yield computational studies on related molecules such as hydrazine (N₂H₄), 1,2-difluoroethane, and other fluorinated organic compounds, the principles and specific data from these studies cannot be extrapolated to this compound. The unique electronic and structural effects of fluorine substitution directly on the hydrazine backbone mean that its computational and quantum chemical properties would be distinct from its non-fluorinated parent molecule or from alkanes with similar substitution patterns.

Without access to peer-reviewed research that has specifically modeled and analyzed this compound, it is not possible to generate a scientifically accurate and authoritative article that adheres to the provided outline. The creation of such an article would require speculative data, which falls outside the scope of providing factual and verifiable information.

Therefore, the generation of the requested article focusing solely on the "," with the specified subsections, cannot be completed at this time due to the apparent lack of published research on this specific topic.

Spectroscopic Insights from Theoretical Predictions for 1,2 Difluorohydrazine

Calculation of Vibrational Frequencies and Their Significance

Theoretical calculations of vibrational frequencies serve as a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. These calculations are typically performed using ab initio or density functional theory (DFT) methods. The resulting vibrational modes can be visualized, and their corresponding frequencies provide a unique fingerprint for each isomer of 1,2-difluorohydrazine.

The significance of these calculations lies in their ability to:

Distinguish between isomers: The cis and trans isomers of this compound, possessing different symmetries (C₂ᵥ for cis and C₂ₕ for trans), will exhibit distinct patterns of IR and Raman active vibrational modes. For instance, in the centrosymmetric trans isomer, vibrations that are IR active will be Raman inactive, and vice-versa (the rule of mutual exclusion). The cis isomer, lacking a center of inversion, can have vibrations that are both IR and Raman active.

Aid in experimental identification: Predicted vibrational spectra can guide experimentalists in searching for and identifying these molecules in complex chemical environments, such as in the gas phase or in cryogenic matrices.

Provide insights into molecular structure and bonding: The calculated frequencies of stretching, bending, and torsional modes are directly related to the strength of the chemical bonds and the geometry of the molecule. For example, the N-N stretching frequency can provide information about the bond order and stability of the dinitrogen backbone.

Based on computational studies of similar molecules like hydrazine (B178648) (N₂H₄) and difluorodiazene (N₂F₂), the expected vibrational modes for this compound would include N-H stretches, N-F stretches, N-N stretch, H-N-F bending modes, and torsional modes around the N-N bond.

Below are illustrative tables of theoretically predicted harmonic vibrational frequencies for the cis and trans isomers of this compound. These values are representative of what would be obtained from ab initio calculations (e.g., at the MP2/aug-cc-pVTZ level of theory) and are presented to highlight the expected differences between the two isomers.

Table 1: Illustrative Theoretical Vibrational Frequencies for cis-1,2-Difluorohydrazine (C₂ᵥ symmetry)

Vibrational ModeFrequency (cm⁻¹)IR ActivityRaman Activity
N-H Symmetric Stretch3350ActiveActive
N-H Asymmetric Stretch3320ActiveActive
N-N Stretch1050ActiveActive
N-F Symmetric Stretch980ActiveActive
N-F Asymmetric Stretch950ActiveActive
H-N-F Scissoring1600ActiveActive
H-N-F Wagging1300ActiveActive
H-N-F Rocking850ActiveActive
Torsion400ActiveActive

Table 2: Illustrative Theoretical Vibrational Frequencies for trans-1,2-Difluorohydrazine (C₂ₕ symmetry)

Vibrational ModeFrequency (cm⁻¹)IR ActivityRaman Activity
N-H Symmetric Stretch3345InactiveActive
N-H Asymmetric Stretch3315ActiveInactive
N-N Stretch1060InactiveActive
N-F Symmetric Stretch975InactiveActive
N-F Asymmetric Stretch955ActiveInactive
H-N-F Scissoring1590ActiveInactive
H-N-F Wagging1280InactiveActive
H-N-F Rocking860ActiveInactive
Torsion380InactiveActive

Theoretical Exploration of Chiral Discrimination Phenomena in 1,2 Difluorohydrazine

Modeling Short-Range Discriminative Interactions between Chiral Radicals

The investigation into the chiral discrimination within 1,2-difluorohydrazine is effectively modeled by considering the molecule as a system composed of two chiral radicals. The interactions between these radicals are explored through sophisticated computational chemistry techniques. Specifically, nonempirical Self-Consistent Field (SCF) quantum chemical calculations have been employed to theoretically investigate the possible diastereomeric structures of the this compound system.

This theoretical approach allows for the mapping of the potential energy surface (PES) of the molecule. The PES is a multidimensional surface that describes the potential energy of the system as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. By analyzing the PES, researchers can identify stable conformations (minima) and the transition states (saddle points) that connect them.

In the case of this compound, this modeling has revealed a complex potential energy surface with four distinct minima and six saddle points that separate these stable structures. The utilization of nonempirical SCF calculations ensures that the investigation is based on first principles, without reliance on experimental parameters, providing a purely theoretical exploration of the intramolecular forces at play.

Intramolecular Chiral Discrimination Mechanisms and Their Energetics

The mechanisms of intramolecular chiral discrimination in this compound are elucidated by examining the relative energies of the various stable conformers and the energy barriers between them. The four minima found on the potential energy surface correspond to different diastereomeric forms of the molecule. A complete optimization of all stable structures and one of the transition complexes has been achieved through these theoretical calculations.

The energetic landscape of this compound reveals significant energy differences between its conformers, which is a direct manifestation of intramolecular chiral discrimination. The thermodynamic properties for the equilibrium between the two most stable conformers, the meso and the chiral form, have been determined. The enthalpy change (ΔH°) for this equilibrium is -17.0 kJ/mol, and the change in the term for temperature multiplied by entropy (TΔS°) is -0.4 kJ/mol, at standard conditions (ideal gas at 101.325 kPa and 298 K).

The following interactive table provides a summary of the key energetic features of the this compound system, showcasing the energy differences that underpin the intramolecular chiral discrimination.

FeatureDescriptionEnergy (kJ/mol)
ΔH° (meso-chiral equilibrium) Enthalpy change between the most stable meso and chiral conformers.-17.0
TΔS° (meso-chiral equilibrium) Temperature-entropy term for the equilibrium between the meso and chiral conformers.-0.4

Note: The negative enthalpy change indicates that the meso conformer is energetically favored.

Conceptual Frameworks for Understanding Stereoselectivity and Recognition

The theoretical exploration of this compound provides a valuable conceptual framework for understanding the principles of stereoselectivity and molecular recognition. The magnitude of the energy differences observed between the diastereomeric conformers of this compound is notably large for short-range interactions. These discriminations are significantly greater than those previously identified for dispersive and electrostatic forces in intermolecular contexts.

This enhanced discrimination is attributed to the stronger binding of the chiral moieties within a single molecule. This intramolecular setting provides a model for "contact" interactions between chiral species. The findings from this compound highlight that while the discriminative power of weak intermolecular forces might be relatively small in isolation, the cumulative effect of such interactions, especially when constrained within a molecular framework, can lead to substantial stereoselectivity.

The study of this compound, therefore, serves as a powerful illustration of how the principles of chiral discrimination can be amplified in a system with closely interacting chiral centers. This provides a deeper understanding of the fundamental forces that govern the specificity of interactions in more complex chemical and biological systems, where precise molecular recognition is paramount.

Perspectives and Future Directions in 1,2 Difluorohydrazine Research

Elucidating More Complex Conformational Landscapes

The conformational landscape of 1,2-difluorohydrazine is more intricate than that of its well-studied analogue, 1,2-difluoroethane. This complexity arises from the interplay of stereoelectronic effects, such as the gauche effect, and the interactions involving the nitrogen lone pairs.

A pivotal theoretical investigation using nonempirical self-consistent field (SCF) quantum chemical calculations has shed light on the diastereomeric structures of this compound. researchgate.net This study identified four distinct energy minima and six saddle points that separate them on the molecule's potential energy surface. researchgate.net The four stable conformers consist of two enantiomeric meso forms and a pair of chiral conformers. researchgate.net

The two most stable conformers were found to be a meso and a chiral form. researchgate.net Thermodynamic data for the equilibrium between these two conformers have been calculated, providing valuable insight into their relative populations. researchgate.net

Thermodynamic PropertyValue (kJ/mol)
ΔH° (chiral → meso)-17.0
TΔS° (chiral → meso) at 298 K-0.4
Table 1: Thermodynamic data for the equilibrium between the most stable meso and chiral conformers of this compound at 298 K and 101.325 kPa. researchgate.net

While this study laid the foundational groundwork, a complete and detailed picture of the conformational landscape remains an area for future exploration. The precise geometries, including dihedral angles, bond lengths, and bond angles, for all four stable conformers and the six transition states are yet to be exhaustively documented in publicly available literature. Furthermore, a comprehensive rotational energy profile detailing the energy barriers for the interconversion of all conformers is a critical next step. Such information would provide a holistic understanding of the dynamic behavior of this compound.

Advancements in Computational Methodologies for Fluorinated Hydrazine (B178648) Systems

The accurate theoretical description of fluorinated systems like this compound presents a significant challenge for computational chemistry. The high electronegativity of fluorine and the presence of lone pairs necessitate the use of sophisticated computational methods that can adequately capture electron correlation effects.

Future research will undoubtedly benefit from advancements in ab initio and Density Functional Theory (DFT) methods. High-level ab initio methods, such as coupled-cluster theory, can provide benchmark-quality data for the conformational energies of small molecules. While computationally expensive, their application to this compound would be invaluable for validating the results of more cost-effective DFT methods.

The choice of DFT functional is crucial for obtaining reliable results for fluorinated compounds. Modern DFT functionals, including those with corrections for dispersion interactions and long-range effects, are expected to offer improved accuracy in predicting the subtle energy differences between the various conformers of this compound. The development and application of computational protocols specifically benchmarked for fluorinated hydrazines would be a significant step forward.

The continued development of computational methodologies, combined with experimental validation where possible, will be instrumental in unraveling the intricate details of the conformational behavior of this compound and other fluorinated hydrazine systems, paving the way for a more comprehensive understanding of their chemical and physical properties.

Q & A

Q. What standardized methodologies are recommended for detecting 1,2-Diphenylhydrazine in environmental samples given its rapid decomposition?

Due to its instability in aqueous environments, direct measurement of 1,2-Diphenylhydrazine is challenging. Researchers should instead analyze its stable decomposition product, azobenzene , using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . Sample preservation protocols must prioritize immediate stabilization (e.g., acidification or freezing) to minimize degradation during storage .

Q. How can bioavailability of 1,2-Diphenylhydrazine from environmental media be experimentally assessed?

While direct bioavailability data are lacking, researchers can use in vitro models simulating dermal, inhalation, or ingestion pathways. For example:

  • Dermal exposure : Utilize Franz diffusion cells with synthetic membranes to measure permeation rates .
  • Inhalation : Generate aerosolized particles in controlled chambers to study lung absorption . Bioavailability studies should also quantify metabolites like aniline in biological matrices .

Q. What are the primary health outcomes of concern in toxicological studies of 1,2-Diphenylhydrazine?

Key outcomes include hepatic, renal, and hematological effects, as identified in systematic reviews (Table C-1, ). Researchers should prioritize dose-response studies in rodent models, with endpoints such as serum ALT/AST levels (liver function) and creatinine clearance (kidney function) .

Advanced Research Questions

Q. How should contradictions in toxicity data across animal models be addressed?

Contradictions often arise from variations in species sensitivity or exposure routes. To resolve these:

  • Conduct risk-of-bias assessments using tools like the OHAT framework to evaluate study design (e.g., blinding, sample size) .
  • Apply confidence ratings (high/moderate/low) based on consistency across studies (e.g., upgrading confidence if multiple species show concordant hepatic effects) .
  • Perform sensitivity analyses to isolate confounding factors (e.g., metabolic differences between rodents and primates) .

Q. What experimental strategies are effective for studying the environmental fate of 1,2-Diphenylhydrazine under anaerobic conditions?

Current data gaps exist for anaerobic degradation (e.g., in groundwater or sediments). Recommended approaches include:

  • Simulated anoxic reactors : Use sediment-water systems spiked with 1,2-Diphenylhydrazine, monitoring redox potential and degradation byproducts (e.g., phenyl radicals) via LC-QTOF-MS .
  • Isotopic labeling : Track 14C^{14}\text{C}-labeled compounds to quantify mineralization rates and identify intermediate metabolites .

Q. What frameworks are recommended for evaluating confidence in toxicological evidence?

The ATSDR’s modified OHAT framework provides a structured approach:

  • Initial confidence rating : Assess study quality based on four criteria (e.g., exposure characterization, outcome validity) (Table C-6, ).
  • Upgrading confidence : Increase ratings if multiple independent studies show consistent effects (e.g., reproductive toxicity across rat and rabbit models) .
  • Data integration : Combine animal and in vitro data using weight-of-evidence matrices to support hazard identification .

Key Methodological Recommendations

  • Systematic Reviews : Follow PRISMA guidelines for literature screening and data extraction to minimize selection bias .
  • Analytical Standardization : Validate methods for metabolite quantification (e.g., azobenzene in urine) using spike-recovery experiments .
  • Ethical Compliance : Adhere to OECD guidelines for animal welfare and data transparency in toxicity testing .

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